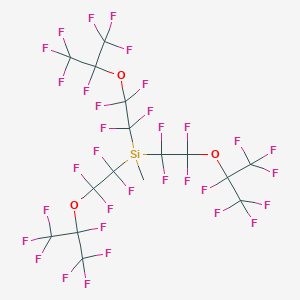
Tris(perfluoro(2-isopropoxyethyl))-methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(perfluoro(2-isopropoxyethyl))-methylsilane, commonly known as TMS, is a fluorinated silane compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMS is a colorless, odorless liquid that is soluble in organic solvents and water. It has a high thermal stability and is resistant to oxidation and degradation, making it an ideal candidate for various research applications.
作用機序
TMS works by forming a self-assembled monolayer on the surface of the material it is applied to. This monolayer consists of a layer of TMS molecules that are oriented in a specific way to provide the desired properties to the surface. The orientation of the TMS molecules is determined by the chemical structure of the material surface and the interaction between the TMS molecules and the surface.
Biochemical and Physiological Effects:
TMS is not intended for use in drug development, and therefore, its biochemical and physiological effects have not been extensively studied. However, studies have shown that TMS is non-toxic and has low volatility, making it safe for use in various research applications.
実験室実験の利点と制限
The advantages of using TMS in lab experiments include its high thermal stability, resistance to oxidation and degradation, and ability to form self-assembled monolayers on various surfaces. However, TMS has some limitations, including its high cost and difficulty in handling due to its high reactivity.
将来の方向性
Future research on TMS could focus on the development of new synthesis methods to improve its cost-effectiveness and scalability. Additionally, further studies could investigate the potential applications of TMS in areas such as drug delivery, sensors, and electronic devices. Finally, research could focus on the development of new TMS derivatives with improved properties and functionality.
合成法
TMS can be synthesized through a variety of methods, including the reaction of hexafluoropropylene oxide with isopropanol in the presence of a catalyst, or the reaction of hexafluoropropylene oxide with trimethylsilanol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography to obtain TMS in its pure form.
科学的研究の応用
TMS has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and surface chemistry. TMS has been used as a surface modifier for various materials, including glass, metal, and polymer surfaces. It has also been used as a building block for the synthesis of various organic compounds, including perfluoroalkylsilanes and perfluoroalkylsiloxanes.
特性
CAS番号 |
104745-21-3 |
|---|---|
製品名 |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
分子式 |
C16H3F33O3Si |
分子量 |
898.22 g/mol |
IUPAC名 |
methyl-tris[1,1,2,2-tetrafluoro-2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)ethyl]silane |
InChI |
InChI=1S/C16H3F33O3Si/c1-53(14(44,45)11(38,39)50-2(17,5(20,21)22)6(23,24)25,15(46,47)12(40,41)51-3(18,7(26,27)28)8(29,30)31)16(48,49)13(42,43)52-4(19,9(32,33)34)10(35,36)37/h1H3 |
InChIキー |
IGFNMBAJXGWNBQ-UHFFFAOYSA-N |
SMILES |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
正規SMILES |
C[Si](C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F |
同義語 |
Tris(perfluoro(2-isopropoxyethyl))-methylsilane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
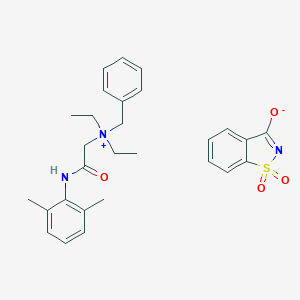
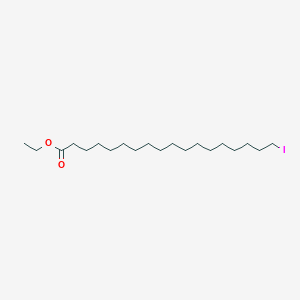
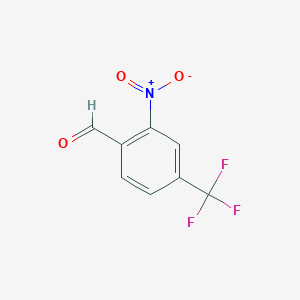



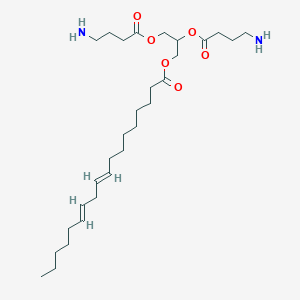
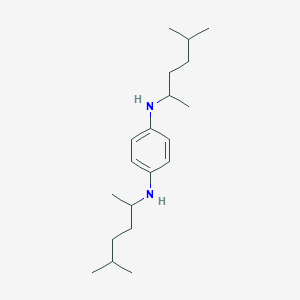



![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
